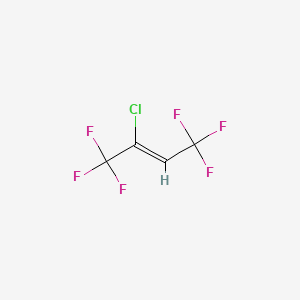

2-Buteno, 2-cloro-1,1,1,4,4,4-hexafluoro-

Descripción general

Descripción

The compound "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-" is a fluorinated olefin with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and synthesis of structurally related compounds, which can be informative for understanding the properties and reactivity of "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-".

Synthesis Analysis

A novel synthetic route for a related compound, Z-1,1,1,4,4,4-hexafluoro-2-butene, was developed through a three-step reaction process involving vapor-phase catalytic fluorination, liquid-phase dechlorination, and gas-phase hydrogenation . This method could potentially be adapted for the synthesis of "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cis-1,4-dichloro-2-butene, a compound with a similar backbone to "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-", has been determined by gas phase electron diffraction . This technique could be applied to determine the molecular structure of "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-" and provide insights into its conformational composition.

Chemical Reactions Analysis

The reactivity of polyfluoro-3-chloro-1-butenes in epoxidation reactions has been studied, showing that the reaction with sodium hypohalites leads to cleavage of the carbon skeleton at the double bond . This suggests that "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-" may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated olefins have been explored in various studies. For instance, the high-pressure isomerization of trans-1,4-bis(methylthio)hexafluoro-2-butene to cis- and trans-1,4-bis(methylthio)hexafluoro-1-butene has been described, which could provide insights into the behavior of "2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-" under similar conditions . Additionally, the electrochemical preparation of functionalized isoprene units, such as 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, could offer a perspective on the electrochemical properties of fluorinated olefins .

Aplicaciones Científicas De Investigación

Refrigeración y Aire Acondicionado

2-Buteno, 2-cloro-1,1,1,4,4,4-hexafluoro-: se utiliza en sistemas de refrigeración debido a sus excelentes propiedades termodinámicas. Funciona como refrigerante en enfriadores, proporcionando una refrigeración eficiente con un bajo potencial de calentamiento global (GWP) y un potencial de agotamiento del ozono (ODP) cero . Su estabilidad y no inflamabilidad lo convierten en una opción segura para aplicaciones de refrigeración industrial a gran escala.

Ciclo de Rankine Orgánico (ORC)

Este compuesto sirve como fluido de trabajo en los sistemas ORC, que se utilizan para la generación de energía a partir de fuentes de calor de baja calidad . El proceso ORC utiliza fluidos orgánicos con bajos puntos de ebullición para convertir la energía térmica en trabajo mecánico, que luego puede transformarse en electricidad. El punto de ebullición favorable y la estabilidad térmica de 2-Buteno, 2-cloro-1,1,1,4,4,4-hexafluoro- mejoran la eficiencia de los sistemas ORC.

Agente Espumante

En la producción de espumas, este químico actúa como agente espumante. Ayuda a crear la estructura celular de las espumas utilizadas en materiales de aislamiento, embalaje y amortiguación . Su baja toxicidad e impacto ambiental, combinados con un rendimiento efectivo, lo convierten en una opción preferida en la industria de las espumas.

Bombas de Calor

Debido a sus propiedades termofísicas, 2-Buteno, 2-cloro-1,1,1,4,4,4-hexafluoro- se utiliza en bombas de calor de alta temperatura. Estas bombas de calor son capaces de transferir calor desde una fuente de temperatura más baja a un sumidero de temperatura más alta, lo que las hace ideales para la recuperación de calor residual en procesos industriales .

Safety and Hazards

When handling “2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust and aerosols should be avoided and non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRENXZBKMHPULY-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073178 | |

| Record name | 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400-44-2, 3414-09-3 | |

| Record name | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M654BO4V87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)